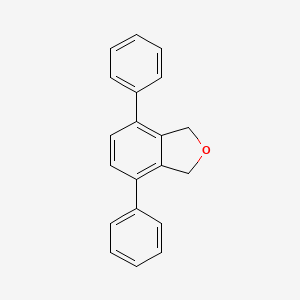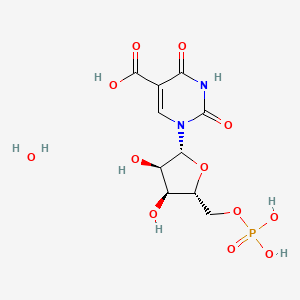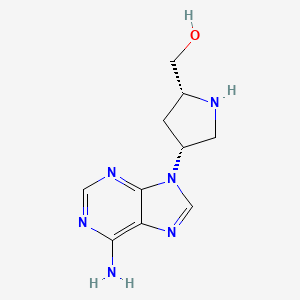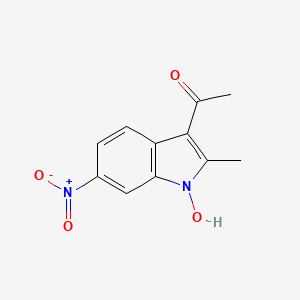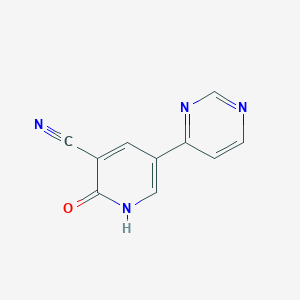![molecular formula C18H11NO4 B12905060 3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid CAS No. 6336-87-4](/img/structure/B12905060.png)
3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-carboxylic acid is a complex organic compound with a unique structure that includes a naphthoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and functional group modifications. Specific reagents and conditions may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the quinone moiety to hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone compounds.
Aplicaciones Científicas De Investigación
3-Methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating signal transduction pathways. Detailed studies are required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,4-naphthoquinone: Shares a similar quinone structure but lacks the extended naphthoquinoline core.
3-Methyl-2,7-dioxo-1,2,3,7-tetrahydroquinoline-4-carboxylic acid: Similar in structure but differs in the degree of saturation and functional groups.
Uniqueness
3-Methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-carboxylic acid is unique due to its specific naphthoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
6336-87-4 |
|---|---|
Fórmula molecular |
C18H11NO4 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-12-carboxylic acid |
InChI |
InChI=1S/C18H11NO4/c1-19-14(20)8-13-9-4-2-3-5-10(9)17(21)11-6-7-12(18(22)23)16(19)15(11)13/h2-8H,1H3,(H,22,23) |
Clave InChI |
GSLMLNVXPCIZMM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=C2C3=CC=CC=C3C(=O)C4=C2C1=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


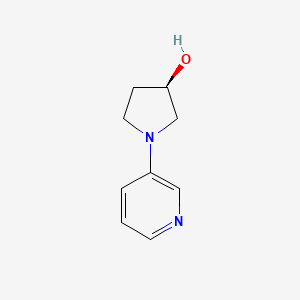

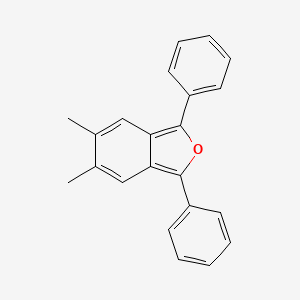

methyl}acetamide](/img/structure/B12904993.png)
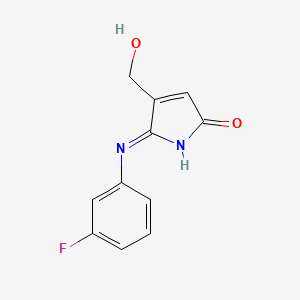
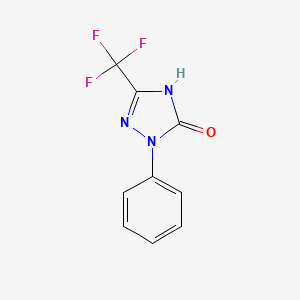
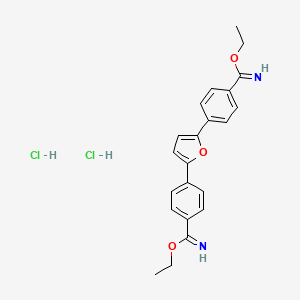
![2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B12905017.png)
